
2-(2-Aminoethoxy)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethoxy)ethane-1-thiol is a chemical compound with the molecular formula C4H11NOS. It is characterized by the presence of both an amino group and a thiol group, making it a versatile compound in various chemical reactions and applications. This compound is often used in the synthesis of more complex molecules and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)ethane-1-thiol typically involves the reaction of 2-chloroethanol with thiourea to form 2-(2-hydroxyethyl)ethane-1-thiol, which is then reacted with ammonia to introduce the amino group. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced to form the corresponding alcohol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethoxy)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.
Industry: The compound is used in the production of polymers and other materials that require specific functional groups for their properties.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethoxy)ethane-1-thiol involves its ability to interact with various molecular targets through its amino and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
2-(2-Aminoethoxy)ethanol: This compound lacks the thiol group but has similar applications in chemical synthesis and research.
2-(2-Methoxyethoxy)ethanethiol: This compound has a methoxy group instead of an amino group, leading to different reactivity and applications.
1,2-Bis(2-aminoethoxy)ethane: This compound has two aminoethoxy groups, making it useful in the synthesis of more complex molecules.
Uniqueness: 2-(2-Aminoethoxy)ethane-1-thiol is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C4H11NOS |
|---|---|
Molekulargewicht |
121.20 g/mol |
IUPAC-Name |
2-(2-aminoethoxy)ethanethiol |
InChI |
InChI=1S/C4H11NOS/c5-1-2-6-3-4-7/h7H,1-5H2 |
InChI-Schlüssel |
MYKZNEYPPAZAKR-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


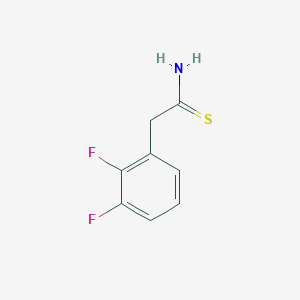
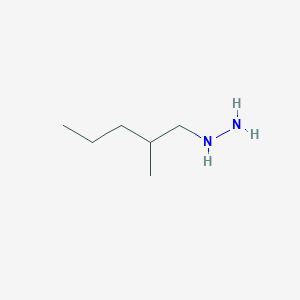
![5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13616913.png)
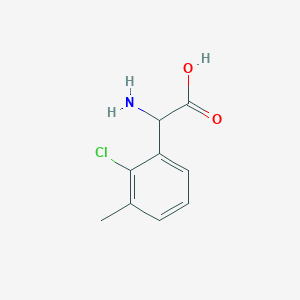


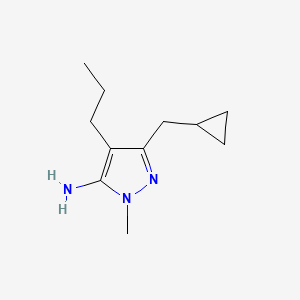
![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
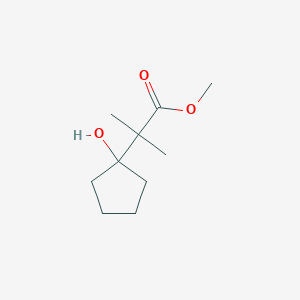



![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)

